N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester
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Overview
Description
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a sulfinyl group, and an ethanimidothioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-pyridinylmethanol, which is then reacted with methyl sulfinyl chloride to form the sulfinyl intermediate. This intermediate is further reacted with ethanimidothioic acid methyl ester under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiols or amines.
Scientific Research Applications
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methomyl: A related compound with similar structural features.
Phenyl boronic acid derivatives: Compounds with boronic acid moieties that share some chemical properties.
Uniqueness
N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
84384-88-3 |
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Molecular Formula |
C11H15N3O4S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl(pyridin-3-ylmethoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C11H15N3O4S2/c1-9(19-3)13-18-11(15)14(2)20(16)17-8-10-5-4-6-12-7-10/h4-7H,8H2,1-3H3/b13-9+ |
InChI Key |
IOVWHYQTENIEKT-UKTHLTGXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)S(=O)OCC1=CN=CC=C1)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OCC1=CN=CC=C1)SC |
Origin of Product |
United States |
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